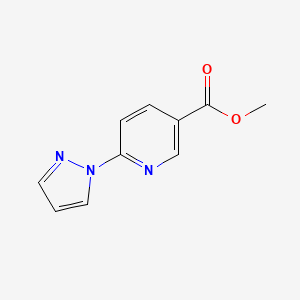

methyl 6-(1H-pyrazol-1-yl)nicotinate

Description

BenchChem offers high-quality methyl 6-(1H-pyrazol-1-yl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-(1H-pyrazol-1-yl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-pyrazol-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCLEEDBRQOXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395801 | |

| Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321533-62-4 | |

| Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characterization & Synthetic Utility of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4) is a critical biaryl scaffold employed in the synthesis of allosteric kinase inhibitors (e.g., SHP2, ROR

This guide addresses a common ambiguity in the field regarding the compound's melting point (MP), which varies significantly across commercial certificates of analysis (CoA). We clarify the physicochemical basis for this variance, provide a standardized synthesis protocol to ensure high crystallinity, and outline a self-validating quality control workflow.

Physicochemical Profile

The melting point of methyl 6-(1H-pyrazol-1-yl)nicotinate is not merely a physical constant but a sensitive indicator of regioisomeric purity and crystal lattice stability.[1]

Core Specifications

| Property | Specification |

| IUPAC Name | Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate |

| CAS Number | 321533-62-4 |

| Molecular Formula | C |

| Molecular Weight | 203.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

The Melting Point Divergence

Researchers will encounter two distinct MP ranges in literature and vendor CoAs. Understanding the causality is vital for process control.[1]

| Grade / State | Melting Point Range | Interpretation |

| High Purity (Crystalline) | 129 – 131 °C | Indicates a highly ordered crystal lattice, likely recrystallized from ethanol or acetonitrile.[1] This is the target for GMP intermediates. |

| Commercial / Technical | 117 – 121 °C | Often indicates amorphous content or trace impurities (e.g., unreacted pyrazole, regioisomeric byproducts). Suitable for early-stage screening but risks downstream process failure.[1] |

Technical Insight: The depression of the melting point from 131°C to ~118°C is frequently caused by the presence of the bis-addition byproduct or residual solvent entrapment in the lattice.

Synthetic Pathway & Protocol

To achieve the target melting point of 129-131°C, a Nucleophilic Aromatic Substitution (S

Reaction Logic

The electron-withdrawing methyl ester at the C3 position of the pyridine ring activates the C6-chlorine for displacement by the pyrazole nucleophile.[1]

Figure 1: S

Optimized Experimental Protocol

Scale: 10 mmol basis Yield Target: 85-92%

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 6-chloronicotinate (1.71 g, 10 mmol) and 1H-Pyrazole (0.75 g, 11 mmol, 1.1 equiv).

-

Solvent/Base: Add anhydrous Acetonitrile (ACN) (20 mL) followed by granular Potassium Carbonate (K

CO-

Note: ACN is preferred over DMF for easier workup, though DMF increases reaction rate if kinetics are sluggish.

-

-

Reaction: Heat the suspension to reflux (~82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][2] The starting material (R

~0.6) should disappear, replaced by the more polar product (R -

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Pour the reaction mass into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a white solid.[1]

-

Stir for 30 minutes to dissolve inorganic salts (KCl, excess K

CO

-

-

Purification:

-

Filter the solid and wash with water (2 x 20 mL) and cold hexanes (1 x 20 mL).

-

Recrystallization (Critical Step): Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to room temperature, then 4°C. This step is essential to hit the >129°C MP target.[1]

-

Dry under high vacuum at 45°C for 12 hours.[1]

-

Analytical Characterization & QC Workflow

Trust in the synthesized material requires a multi-modal analytical approach.

Self-Validating QC Logic

Figure 2: Quality Control Decision Tree. MP depression triggers recrystallization; NMR integral mismatch triggers chromatography.[1]

Spectroscopic Data

-

1H NMR (300 MHz, DMSO-d

):- 9.01 (d, 1H, Pyridine H-2) – Most deshielded proton due to ring nitrogen and ester.[1]

- 8.65 (d, 1H, Pyrazole H-5)[1]

- 8.45 (dd, 1H, Pyridine H-4)[1]

- 7.95 (d, 1H, Pyridine H-5)[1]

- 7.85 (d, 1H, Pyrazole H-3)[1]

- 6.65 (dd, 1H, Pyrazole H-4) – Characteristic upfield pyrazole signal.[1]

-

3.90 (s, 3H, -OCH

References

-

ChemBK. (n.d.).[1] Methyl 6-(1H-pyrazol-1-yl)nicotinate Properties and Safety. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3741563, Methyl 6-(1H-pyrazol-1-yl)nicotinate. Retrieved February 7, 2026, from [Link]

-

Bonacorso, H. G., et al. (2009). Synthesis of new trihalomethylated and non-symmetrical substituted 2-(1H-pyrazolyl)-5-(1H-pyrazolylcarbonyl)pyridines. Journal of the Brazilian Chemical Society.[1] (Contextual reference for pyrazolyl-pyridine coupling conditions).

Sources

An In-depth Technical Guide to the Solubility of Methyl 6-(1H-pyrazol-1-yl)nicotinate in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] For orally administered drugs, poor aqueous solubility can lead to low absorption, necessitating higher doses that may increase the risk of adverse effects.[2] Nicotinic acid and its derivatives have garnered significant attention for their diverse pharmacological activities.[3][4] As such, a thorough understanding of the solubility of novel nicotinic acid derivatives, such as methyl 6-(1H-pyrazol-1-yl)nicotinate, is indispensable for formulation scientists and medicinal chemists. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of methyl 6-(1H-pyrazol-1-yl)nicotinate in various organic solvents, offering a foundational framework for researchers in the pharmaceutical sciences.

Physicochemical Profile of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

-

Pyrazole Ring: The pyrazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It can also participate in hydrogen bonding.

-

Methyl Ester Group: The ester group introduces polarity and a potential hydrogen bond acceptor site. It is expected to enhance solubility in moderately polar organic solvents compared to its carboxylic acid precursor.

Based on these features, it is anticipated that methyl 6-(1H-pyrazol-1-yl)nicotinate will exhibit a range of solubilities in common organic solvents. Its solubility is likely to be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant. For instance, related compounds like methyl 6-methylnicotinate are soluble in methanol.[6][7]

Strategic Selection of Organic Solvents for Solubility Screening

The choice of solvents for solubility determination should be systematic and cover a range of polarities and functionalities. This approach provides a comprehensive understanding of the compound's solubility profile, which is crucial for subsequent formulation and process development.

A Recommended Solvent Panel:

| Solvent Class | Example Solvents | Rationale |

| Protic Solvents | Methanol, Ethanol | Capable of hydrogen bonding, mimicking potential interactions in biological systems. |

| Aprotic Polar Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Possess high dielectric constants and can dissolve a wide range of compounds. |

| Non-Polar/Weakly Polar Solvents | Dichloromethane, Chloroform, Ethyl Acetate | Useful for understanding solubility in less polar environments, relevant for certain drug delivery systems and extraction processes.[7] |

| Ethereal Solvents | Tetrahydrofuran (THF), Diethyl Ether | Represent moderately polar, aprotic environments. |

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of methyl 6-(1H-pyrazol-1-yl)nicotinate. This method is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurements.

Materials and Equipment

-

Methyl 6-(1H-pyrazol-1-yl)nicotinate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the organic solvents)

Experimental Workflow

The experimental workflow is designed to ensure accuracy and reproducibility.

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-(1H-PYRAZOL-1-YL)NICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 6. Methyl 6-Methylnicotinate | 5470-70-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of Pyrazole-Nicotinate Compounds

Foreword: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic fusion of distinct pharmacophores often leads to the discovery of novel molecular entities with unique and potent biological activities. This guide delves into the fascinating world of pyrazole-nicotinate compounds, a class of molecules born from the marriage of the versatile pyrazole nucleus and the biologically significant nicotinic acid (niacin) scaffold. This convergence has given rise to a rich and diverse chemical space, yielding compounds with significant therapeutic potential, from managing dyslipidemia to combating fungal infections and exploring new frontiers in neurodegenerative diseases. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthetic evolution, and mechanistic intricacies of these compelling compounds.

Historical Perspectives: From Serendipity to Rational Design

The story of pyrazole-nicotinate compounds is not one of a single, celebrated discovery but rather an evolutionary tale rooted in the broader history of its constituent moieties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first named by Ludwig Knorr in 1883. Shortly thereafter, Knorr accomplished the first synthesis of a substituted pyrazole, laying the groundwork for over a century of exploration into the diverse pharmacological activities of this scaffold, which include anti-inflammatory, analgesic, and antimicrobial properties.[1]

For much of the 20th century, the development of pyrazole and nicotinic acid derivatives proceeded along parallel but separate tracks. A pivotal moment in the specific narrative of pyrazole-nicotinate compounds arrived with the growing understanding of the mechanism of action of nicotinic acid as a lipid-lowering agent. The discovery that nicotinic acid exerts its effects through the G-protein coupled receptor GPR109A (also known as HM74A) in the early 2000s spurred a new wave of rational drug design aimed at developing agonists with improved side-effect profiles, particularly the often-intolerable flushing effect of niacin.[2][3]

It was within this context that pyrazole-nicotinate compounds emerged as a significant area of research. A landmark 2003 study by van Herk and colleagues described the synthesis and evaluation of a series of substituted pyrazole-3-carboxylic acids as partial agonists for the nicotinic acid receptor.[4][5] This work demonstrated that the pyrazole scaffold could serve as a bioisostere for the pyridine ring of nicotinic acid, maintaining affinity for the receptor while modulating its activity. This publication marked a key inflection point, shifting the focus towards the deliberate design of pyrazole-nicotinates as targeted therapeutic agents.

Subsequent research has expanded the therapeutic landscape for these compounds. Notably, the investigation of N-(1H-pyrazol-5-yl)nicotinamide derivatives has revealed potent antifungal activity, opening up a new avenue for their application in agriculture and medicine.[6] More recently, the neuroprotective potential of pyrazolone-nicotinic acid derivatives is being explored, with studies indicating their ability to mitigate neuroinflammation and cognitive deficits in preclinical models of dementia.[7][8]

Synthetic Methodologies: Constructing the Pyrazole-Nicotinate Core

The synthesis of pyrazole-nicotinate compounds can be broadly categorized based on the nature of the linkage between the two heterocyclic systems: a direct C-N bond between the pyrazole nitrogen and the nicotinic acid ring, or an amide linkage.

Synthesis of N-Aryl Pyrazole-Nicotinates via C-N Bond Formation

A prevalent strategy for forging a direct link between a pyrazole and a nicotinic acid moiety involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is exemplified by the synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid and its esters.

Experimental Protocol: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate [9]

-

Step 1: Reaction Setup: In a sealed tube, combine 2,4,6-trisubstituted pyrimidine (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) (1.0 eq), 1H-pyrazole (4.0 eq), and cesium carbonate (Cs2CO3) (3.0 eq) in N-methyl-2-pyrrolidone (NMP).

-

Step 2: Heating: Stir the resulting mixture at 95 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 3: Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired 6-(1H-pyrazol-1-yl)nicotinate derivative.

Causality in Experimental Design:

-

The choice of a highly substituted pyrimidine with good leaving groups (e.g., chlorine) is crucial for the SNAr reaction to proceed efficiently.

-

Cesium carbonate acts as a base to deprotonate the pyrazole, generating the nucleophile.

-

NMP is a polar aprotic solvent that facilitates the SNAr reaction by solvating the cation and leaving the nucleophile reactive.

-

Elevated temperature is necessary to overcome the activation energy of the reaction.

Logical Workflow for C-N Bond Formation

Caption: Workflow for the synthesis of 6-(1H-pyrazol-1-yl)nicotinates.

Synthesis of Pyrazole-Nicotinamides via Amide Bond Formation

The creation of an amide linkage between the pyrazole and nicotinic acid moieties is a versatile and widely employed strategy, particularly for accessing N-(1H-pyrazol-5-yl)nicotinamide derivatives. This approach typically involves the coupling of a pyrazole-amine with an activated nicotinic acid derivative.

Experimental Protocol: Synthesis of N-(1H-pyrazol-5-yl)nicotinamide Derivatives [6]

-

Step 1: Activation of Nicotinic Acid: In a round-bottom flask, dissolve the desired nicotinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), and stir at room temperature for 30 minutes to form the activated ester.

-

Step 2: Amide Coupling: To the solution of the activated nicotinic acid, add the appropriate 5-aminopyrazole derivative (1.0 eq) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Step 3: Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Step 4: Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford the pure N-(1H-pyrazol-5-yl)nicotinamide.

Causality in Experimental Design:

-

The use of coupling agents like EDCI and HOBt is essential to activate the carboxylic acid of the nicotinic acid, making it susceptible to nucleophilic attack by the aminopyrazole. This avoids the need to convert the carboxylic acid to a more reactive acyl chloride, which can be harsh for some substrates.

-

The base (TEA or DIPEA) is added to neutralize the hydrochloride salt of the aminopyrazole if it is used as such, and also to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.

Logical Workflow for Amide Bond Formation

Caption: Workflow for the synthesis of N-(1H-pyrazol-5-yl)nicotinamides.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of pyrazole-nicotinate compounds is diverse, with the most well-documented activities being in the treatment of dyslipidemia and fungal infections.

Agonists of the Nicotinic Acid Receptor (GPR109A) for Dyslipidemia

Nicotinic acid is a well-established therapeutic agent for treating dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood.[5] However, its clinical use is often limited by a significant side effect: cutaneous flushing. The discovery that pyrazole-based compounds can act as agonists of the nicotinic acid receptor, GPR109A, has opened new avenues for developing effective lipid-lowering drugs with a reduced flushing profile.[10][11][12]

Mechanism of Action:

Pyrazole-nicotinate compounds that are agonists of GPR109A mimic the action of nicotinic acid. GPR109A is a G-protein coupled receptor primarily expressed in adipocytes and immune cells.[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis of stored triglycerides, leading to a reduction in the release of free fatty acids into the bloodstream. The liver then has a reduced supply of free fatty acids for the synthesis of triglycerides and very-low-density lipoproteins (VLDL), which are precursors to low-density lipoproteins (LDL) or "bad cholesterol."

A significant advancement in this area is the development of G-protein-biased agonists. Research by Kim et al. (2015) on 1-nicotinoyl-4-(phenyl)thio-1H-pyrazole derivatives has shown that it is possible to design GPR109A agonists that selectively activate the desired G-protein signaling pathway responsible for the anti-lipolytic effects, while having a reduced effect on the β-arrestin pathway, which is thought to be involved in the flushing response.[10][13] This biased agonism offers a promising strategy to separate the therapeutic benefits of GPR109A activation from its undesirable side effects.

Signaling Pathway of GPR109A Agonism

Caption: GPR109A signaling cascade initiated by pyrazole-nicotinate agonists.

Antifungal Activity of Pyrazole-Nicotinamides

A distinct and promising therapeutic application of pyrazole-nicotinate compounds is in the realm of antifungal agents. Specifically, N-(1H-pyrazol-5-yl)nicotinamide derivatives have demonstrated significant efficacy against a range of pathogenic fungi.[6]

Mechanism of Action:

The primary antifungal mechanism of action for many pyrazole-carboxamide derivatives, including those with a nicotinamide moiety, is the inhibition of succinate dehydrogenase (SDH).[11][14][15][16] SDH, also known as complex II, is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt cellular respiration and energy production in the fungal cells, ultimately leading to cell death.

The specificity of these compounds for fungal SDH over the mammalian counterpart is a key factor in their potential as safe and effective antifungal agents. Molecular docking studies have suggested that these compounds bind to the ubiquinone-binding site of the SDH complex, preventing the reduction of ubiquinone to ubiquinol and thereby halting the electron flow.[14]

Inhibition of Fungal Succinate Dehydrogenase

Caption: Mechanism of action of antifungal pyrazole-nicotinamides.

Emerging Applications in Neurodegenerative Diseases

Recent research has begun to uncover the potential of pyrazole-nicotinate compounds in the treatment of neurodegenerative disorders such as Alzheimer's disease. A pyrazolone-nicotinic acid derivative has been shown to reverse cognitive and behavioral deficits in animal models of dementia.[7][8]

Mechanism of Action:

The neuroprotective effects of these compounds appear to be multi-faceted. The investigated pyrazolone-nicotinic acid derivative demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. Additionally, the compound exhibited antioxidant properties and the ability to downregulate neuroinflammatory mediators, including nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α).[8] This combination of activities suggests that pyrazole-nicotinate compounds could be valuable leads in the development of multi-target drugs for complex neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes key quantitative data for representative pyrazole-nicotinate compounds, highlighting their potency in different biological assays.

| Compound Class | Representative Compound | Target | Assay | Potency | Reference |

| Pyrazole-3-carboxylic acids | 5-butylpyrazole-3-carboxylic acid | GPR109A | [3H]nicotinic acid binding | Ki = 0.072 µM | [4] |

| GPR109A | [35S]GTPγS binding | EC50 = 4.12 µM | [4] | ||

| 1-Nicotinoyl-pyrazoles | Compound 5a (Kim et al.) | GPR109A | Calcium mobilization | EC50 = 45 nM | [13] |

| N-(Pyrazol-5-yl)nicotinamides | Compound B4 (PubMed ID: 35275425) | Fungal Growth | Mycelial growth inhibition (S. sclerotiorum) | EC50 = 10.35 mg/L | [6] |

| Fungal Growth | Mycelial growth inhibition (V. mali) | EC50 = 17.01 mg/L | [6] |

Future Directions and Conclusion

The field of pyrazole-nicotinate compounds continues to evolve, driven by a deeper understanding of their structure-activity relationships and mechanisms of action. The development of biased GPR109A agonists holds significant promise for creating a new generation of lipid-lowering drugs with improved tolerability. In the realm of antifungal research, the optimization of SDH inhibitors based on the pyrazole-nicotinamide scaffold could lead to novel and effective treatments for both agricultural and clinical fungal infections. Furthermore, the nascent exploration of these compounds in neurodegenerative diseases presents an exciting new frontier.

As synthetic methodologies become more sophisticated and our understanding of the complex biology of their targets deepens, we can anticipate the discovery of even more potent and selective pyrazole-nicotinate compounds. This in-depth guide has aimed to provide a solid foundation for researchers in this dynamic field, highlighting the historical context, key synthetic strategies, and diverse therapeutic potential of this remarkable class of molecules. The convergence of the pyrazole and nicotinic acid worlds has already yielded significant discoveries, and the future of this chemical space is undoubtedly bright with the promise of new and improved medicines.

References

-

Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. PubMed, [Link][6]

-

Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. ResearchGate, [Link][7]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, [Link][1]

-

Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PMC, [Link][9]

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC, [Link][17]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications, [Link][18]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI, [Link][19]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC, [Link][20]

-

Pyrazole derivatives as partial agonists for the nicotinic acid receptor. PubMed, [Link][4]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC, [Link][21]

-

Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate, [Link][13]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, [Link][22]

-

Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. PubMed, [Link][8]

-

pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. PubMed, [Link][10]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed, [Link][14]

-

Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed, [Link][11]

-

Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia. PMC, [Link][23]

-

Mini review on anticancer activities of Pyrazole Derivatives. IJNRD, [Link][24]

-

Nicotinic Acid (Niacin) Receptor Agonists: Will They Be Useful Therapeutic Agents? PubMed, [Link][2]

-

Safety and efficacy of laropiprant and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia. PMC, [Link][26]

-

Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. PubMed, [Link][15]

-

Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. PubMed, [Link][12]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI, [Link][27]

-

Nicotinic acid receptor subtypes and their ligands. PubMed, [Link][3]

-

Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC, [Link][28]

-

Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed, [Link][16]

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laropiprant - Wikipedia [en.wikipedia.org]

- 6. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijnrd.org [ijnrd.org]

- 25. gpnotebook.com [gpnotebook.com]

- 26. Safety and efficacy of laropiprant and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Evaluation & Screening Protocol: Methyl 6-(1H-pyrazol-1-yl)nicotinate

[1]

Executive Summary

This technical guide outlines the preliminary bioactivity screening framework for methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4).[1] As a biaryl system combining a pyridine-3-carboxylate (nicotinate) core with a pyrazole moiety, this molecule represents a "privileged scaffold" in medicinal chemistry.[1]

While often utilized as a synthetic intermediate for more complex pharmaceuticals, this specific ester possesses intrinsic pharmacophoric features relevant to GPR109A (HCA2) agonism , kinase inhibition , and anti-inflammatory signaling .[1] This guide provides a rigorous, self-validating workflow for researchers to assess its hit-to-lead potential, moving from in silico profiling to in vitro validation.[1]

Chemical Profile & Pharmacophore Analysis[2][3]

Before initiating wet-lab screening, it is critical to understand the structural causality that dictates assay selection.[1]

| Property | Value | Significance in Screening |

| Molecular Weight | 203.20 g/mol | Fragment-like; suitable for fragment-based drug discovery (FBDD).[1] |

| cLogP | ~1.2 | Moderate lipophilicity; likely cell-permeable.[1] |

| H-Bond Donors/Acceptors | 0 / 4 | Good bioavailability potential; lacks donors, suggesting good membrane traverse.[1] |

| Rotatable Bonds | 2 | Rigid biaryl axis minimizes entropic penalty upon binding.[1] |

| Key Moiety 1 | Methyl Ester | Potential pro-drug (hydrolyzes to acid) or H-bond acceptor.[1] |

| Key Moiety 2 | Pyrazole-Pyridine | Classic "hinge-binding" motif for kinases; bioisostere for biaryl acids.[1] |

Mechanistic Hypothesis

-

Metabolic Regulation (GPR109A): The core structure mimics nicotinic acid (Niacin). The pyrazole substitution at position 6 creates a lipophilic tail that may engage the hydrophobic pocket of the GPR109A receptor (Gi-coupled), potentially reducing free fatty acid release without the cutaneous flushing associated with niacin.[1]

-

Kinase Inhibition: The pyrazole-pyridine nitrogen system can function as a bidentate ligand, mimicking the adenine ring of ATP, making it a candidate for ATP-competitive kinase inhibition (e.g., BRAF, VEGFR).[1]

In Silico Profiling & Library Preparation[1]

Do not screen blindly. Use this computational filter to prioritize physical assays.

Step 1: Virtual Docking Workflow

-

Target 1: GPR109A (PDB ID: 4ZCW or homology model). Focus on the arginine anchor point (Arg111) which typically interacts with the carboxylate.[1] Note: The methyl ester may need to be modeled as the hydrolyzed acid for this specific receptor unless an allosteric site is targeted.[1]

-

Target 2: Kinase Panel (e.g., BRAF V600E - PDB: 3OG7).[1] Dock the molecule into the ATP-binding cleft.[1] Assess the distance between the pyridine nitrogen and the hinge region backbone amides.[1]

Step 2: Compound Handling (Solubility Protocol)

The methyl ester is hydrophobic. Improper solubilization yields false negatives (precipitation) or false positives (aggregation).

-

Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 20 mM .

-

Sonication: Sonicate for 5 minutes at 25°C to ensure complete dissolution.

-

QC Check: Verify purity via LC-MS. The presence of the hydrolyzed acid (mass -14 Da shift) indicates instability.[1]

-

Acceptance Criteria: >95% purity; <2% free acid content.[1]

-

Primary Bioactivity Screening Protocols

Workflow A: GPR109A Agonist Screen (Metabolic Target)

Rationale: This assay tests the hypothesis that the molecule acts as a niacin mimetic. GPR109A is Gi-coupled; therefore, agonism results in a decrease in cAMP.[1]

Methodology: TR-FRET cAMP Inhibition Assay

-

Cell Line: CHO-K1 cells stably expressing human GPR109A.[1]

-

Stimulation: Forskolin (10 µM) is used to elevate cAMP levels artificially.

-

Protocol:

-

Seed cells (2,000/well) in 384-well low-volume plates.

-

Add Methyl 6-(1H-pyrazol-1-yl)nicotinate (titration: 1 nM to 100 µM).

-

Incubate for 15 minutes at 37°C.

-

Add Forskolin (10 µM) to stimulate cAMP production. Incubate 30 mins.

-

Add Lysis Buffer containing cAMP-d2 and Anti-cAMP-Cryptate (TR-FRET reagents).[1]

-

Read on an EnVision or compatible plate reader (Excitation: 320nm; Emission: 615nm/665nm).

-

Data Interpretation:

-

Hit Criteria: >50% reduction in Forskolin-induced cAMP at 10 µM.

-

Control: Nicotinic Acid (Positive Control, EC50 ~100 nM).

Workflow B: Kinase Profiling (Oncology Target)

Rationale: The pyrazole-pyridine scaffold is a known kinase privileged structure.[1]

Methodology: ADP-Glo™ Kinase Assay [1]

-

Enzyme Panel: Start with a diversity panel (e.g., VEGFR2, BRAF, EGFR).[1]

-

Protocol:

-

Prepare reaction buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

-

Incubate Kinase (5 ng/well) with compound (10 µM fixed dose) for 10 mins.

-

Initiate reaction with ATP (at Km apparent for each kinase) and substrate.

-

Incubate 60 mins at RT.

-

Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1]

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).[1]

-

Measure Luminescence.[1]

-

Self-Validating Control:

-

Use Staurosporine (pan-kinase inhibitor) as a positive control.

-

Z-factor must be >0.5 for the assay to be valid.[1]

Mechanism of Action Visualization

The following diagram illustrates the hypothesized signaling cascade for Workflow A (GPR109A), highlighting where the compound intervenes.

Caption: Hypothesized mechanism of action via GPR109A. The compound acts as an agonist, activating the Gi protein, which inhibits Adenylyl Cyclase, ultimately suppressing lipolysis.[1]

Hit Validation & Hit-to-Lead Expansion

If the primary screen yields activity (>50% inhibition or activation), proceed to the validation phase.

Screening Decision Tree

Caption: Logical flow for validating hits. Critical step: 'Mechanism Check' determines if the ester or the hydrolyzed acid is the active species.[1]

Critical Consideration: The Ester-Acid Duality

Methyl esters are frequently hydrolyzed by intracellular esterases (e.g., carboxylesterases).[1]

-

Experiment: Run the active assay in the presence of an esterase inhibitor (e.g., BNPP) or compare the activity of the methyl ester vs. the free acid form (6-(1H-pyrazol-1-yl)nicotinic acid).

-

Outcome: If the acid is more potent, the methyl ester serves as a prodrug enhancing cell permeability.[1] If the ester is more potent and activity is lost upon hydrolysis, the ester moiety is essential for binding (e.g., in a hydrophobic pocket).

References

-

Van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kim, M. K., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

PubChem. (2025).[2][3] Methyl 6-(1H-pyrazol-1-yl)nicotinate - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. (2P)-2-{4-[4-(aminomethyl)-1-oxo-1,2-dihydrophthalazin-6-yl]-1-methyl-1H-pyrazol-5-yl}naphthalene-1-carbonitrile | C24H18N6O | CID 156151675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Initial Safety and Toxicity Assessment of Pyrazole Compounds

Executive Summary

The pyrazole scaffold (1,2-diazole) is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor). However, its ubiquity masks significant liability risks. Pyrazoles are prone to metabolic bioactivation (forming reactive iminoquinone or diazonium species), CYP450 inhibition (due to nitrogen-heme coordination), and hERG channel blockade .

This guide outlines a self-validating, tiered assessment strategy to de-risk pyrazole candidates early in the discovery phase. It moves beyond generic toxicity screening to address the specific physiochemical and metabolic behaviors of the pyrazole ring.

Part 1: Structural Alerts & In Silico Profiling

Before wet-lab testing, candidates must be screened for specific structural alerts known to drive pyrazole toxicity.

The Pyrazole "Watch List"

Not all pyrazoles are equal. The substitution pattern on the nitrogen (N1) and carbon (C3/C4/C5) atoms dictates toxicity.

| Structural Feature | Potential Liability | Mechanism |

| Unsubstituted NH (N1) | Glucuronidation / Idiosyncratic Tox | The free NH is a site for UGT-mediated glucuronidation, but can also undergo oxidation to reactive radical species. |

| Aminopyrazoles | Reactive Metabolites | C4/C5-amino groups can be bioactivated to electrophilic iminoquinones or diazonium ions, leading to covalent protein binding (haptenization). |

| Lipophilic N-Aryl | hERG Inhibition | Bulky, lipophilic groups (e.g., chlorophenyl) at N1 often fit into the hERG channel pore, causing QT prolongation. |

| C4-Nitro/Nitroso | Genotoxicity | Nitro groups on the pyrazole ring are classic Ames-positive alerts due to reduction to hydroxylamines. |

Assessment Workflow

The following decision matrix integrates in silico prediction with in vitro validation.

Figure 1: Tiered decision tree for pyrazole safety assessment. Note the early exit for reactive metabolites.

Part 2: Metabolic Stability & Reactive Metabolite Trapping

Pyrazoles, particularly aminopyrazoles , are notorious for undergoing bioactivation by CYP450 enzymes. The resulting electrophiles bind to glutathione (GSH) in a healthy cell, but if GSH is depleted, they bind to cellular proteins, causing hepatotoxicity.

Mechanism of Bioactivation

The nitrogen lone pair often coordinates with the heme iron of CYP enzymes. Oxidation can lead to the formation of a pyrazole radical cation or, in the case of aminopyrazoles, a di-imine species.

Figure 2: The "Soft Spot" mechanism. GSH trapping prevents protein binding until GSH is exhausted.

Protocol: GSH Trapping Assay (LC-MS/MS)

This assay detects if your pyrazole forms dangerous reactive intermediates.

Objective: Identify m/z shifts corresponding to Glutathione adducts (+307 Da).

Materials:

-

Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH regenerating system.

-

Glutathione (GSH) or Glutathione Ethyl Ester (GSH-EE) (enhanced permeability).

-

Test Compound (10 mM DMSO stock).

Step-by-Step Methodology:

-

Preparation: Dilute test compound to 10 µM in potassium phosphate buffer (100 mM, pH 7.4) containing 5 mM GSH.

-

Initiation: Add HLM (final conc. 1.0 mg/mL). Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM).

-

Controls:

-

Positive: Clozapine or Diclofenac (known adduct formers).

-

Negative: Incubation without NADPH (rules out chemical reactivity).

-

-

Incubation: Shake at 37°C for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

-

Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Data Interpretation: Search for [M + 307 + H]+ peaks.

-

Pass: No adducts detected.

-

Flag: Trace adducts (<1% of parent).

-

Fail: Significant adduct formation.[1]

-

Part 3: Cardiotoxicity (hERG Inhibition)

Many pyrazole kinase inhibitors (e.g., early Ruxolitinib analogs) failed due to hERG blockade. The planar pyrazole ring can π-stack with aromatic residues (Tyr652, Phe656) in the hERG pore.

Protocol: Automated Patch Clamp (QPatch/Patchliner)

Objective: Determine the IC50 of hERG tail current inhibition.

Step-by-Step Methodology:

-

Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

-

Solutions:

-

Extracellular: High Na+, Low K+, Ca2+.

-

Intracellular: High K+, EGTA.

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +40 mV for 2s (activates channels).

-

Repolarize to -50 mV for 2s (elicits tail current).

-

Pulse frequency: 0.1 Hz.

-

-

Dosing:

-

Apply vehicle (0.1% DMSO) for baseline stability (3 min).

-

Apply Test Compound (cumulative concentrations: 0.1, 1, 10, 30 µM).

-

Apply Positive Control (E-4031 , 100 nM) to fully block current.

-

-

Analysis:

-

Calculate % Inhibition =

. -

Fit data to Hill equation to derive IC50.

-

Self-Validating Criteria:

-

Seal resistance > 100 MΩ (Gigaseal preferred).

-

Series resistance < 10 MΩ (compensated > 70%).

-

E-4031 must block >95% of current.

Part 4: Hepatotoxicity (Multiparametric HCS)

Simple MTT assays are insufficient for pyrazoles because they miss oxidative stress mechanisms. High Content Screening (HCS) is required.

Protocol: Multiparametric Cytotoxicity

Objective: Simultaneous measurement of cell loss, nuclear morphology, mitochondrial health, and ROS.

Materials:

-

Cells: HepG2 (metabolically competent) or HepaRG.

-

Dyes:

-

Hoechst 33342 (Nuclear count/condensation).

-

TMRM (Mitochondrial Membrane Potential).

-

CellROX Green (Oxidative Stress).

-

Methodology:

-

Seeding: Plate HepG2 cells in 384-well black/clear-bottom plates (5,000 cells/well). Incubate 24h.

-

Treatment: Dose compounds (7-point dilution, 0.1 - 100 µM) for 24h and 72h.

-

Staining: Add dye cocktail without washing (to avoid dislodging apoptotic cells). Incubate 30 min at 37°C.

-

Imaging: Image on HCS reader (e.g., PerkinElmer Operetta).

-

Data Analysis:

-

Nuclear condensation: Indicator of apoptosis.

-

TMRM intensity decrease: Early mitochondrial toxicity (common in pyrazoles).

-

CellROX intensity increase: Oxidative stress (ROS).[2]

-

References

-

Faria, J. V., et al. (2017). "Recently reported biological activities of pyrazole compounds." Anais da Academia Brasileira de Ciências.

-

Kalgutkar, A. S., et al. (2015). "Trapping Reactive Aminopyrazole Intermediates using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology.

-

Mitcheson, J. S., et al. (2000).[3] "Structural determinants for high-affinity block of hERG potassium channels." Proceedings of the National Academy of Sciences.

-

Zhang, J., et al. (2011). "Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism." PLoS ONE.

-

Wang, X., et al. (2010). "Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice."[4][5] Toxicological Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]

- 4. Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2-/- but not in c-Jun N-terminal kinase 1-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Spectroscopic Characterization and Quality Control of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Executive Summary

Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. Its structural integrity relies on the precise regiochemical attachment of the pyrazole ring to the pyridine core via the nitrogen atom (

This application note provides a comprehensive protocol for the structural validation of this compound. We detail the specific Nuclear Magnetic Resonance (NMR) signatures required to distinguish the

Structural Context & Synthesis Pathway[1][2][3]

To understand the impurity profile and required resolution of our analytical methods, we must first visualize the standard synthesis route (Nucleophilic Aromatic Substitution -

Figure 1: Synthesis and Impurity Logic[1]

Caption: Reaction scheme highlighting the origin of the target molecule and potential chloronicotinate impurities.

Protocol 1: Nuclear Magnetic Resonance ( H NMR)

NMR is the primary tool for confirming the

Experimental Parameters

-

Instrument: 400 MHz or higher (recommended).

-

Solvent: DMSO-

(Preferred over CDCl -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Temperature: 298 K.

Spectral Data Summary (DMSO- )

| Position | Group | Shift ( | Multiplicity | Assignment Logic | |

| Pyridine-2 | Ar-H | 8.90 – 8.95 | d | Meta to pyrazole; deshielded by ester. | |

| Pyrazole-5' | Ar-H | 8.65 – 8.70 | d | Ortho to bridgehead N; highly deshielded. | |

| Pyridine-4 | Ar-H | 8.40 – 8.45 | dd | Ortho to ester. | |

| Pyridine-5 | Ar-H | 8.00 – 8.05 | d | Ortho to pyrazole ring. | |

| Pyrazole-3' | Ar-H | 7.85 – 7.90 | d | Meta to bridgehead N. | |

| Pyrazole-4' | Ar-H | 6.60 – 6.65 | dd/t | Unique high-field aromatic signal. | |

| Ester | -OCH | 3.88 – 3.92 | s | - | Characteristic methyl singlet. |

Structural Confirmation Logic

The coupling pattern of the pyrazole ring is diagnostic. In a 1-substituted pyrazole:

-

H4' appears at the highest field (lowest ppm) in the aromatic region (~6.6 ppm).

-

H3' and H5' appear as doublets with small coupling constants (

Hz). -

Absence of NH: No signal >10 ppm confirms substitution at the nitrogen.

Figure 2: NMR Assignment Logic Flow

Caption: Decision tree for validating the structure based on proton NMR data.

Protocol 2: HPLC Purity Assay

Since the starting material (methyl 6-chloronicotinate) has similar solubility properties, a gradient method is required to separate the product from unreacted chloride.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Column Temperature: 30°C.

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Injection |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Hold |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | Stop |

Acceptance Criteria: Purity

Protocol 3: Mass Spectrometry (LC-MS)

Mass spectrometry provides the molecular weight confirmation.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Scan Range: 100 – 400

. -

Capillary Voltage: 3.5 kV.

Expected Fragmentation Pattern

-

Parent Ion

: 204.2 -

Sodium Adduct

: 226.2 -

Fragment

: ~173

Physical Properties Verification

As a final check, compare physical characteristics against established standards.

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 117 – 121 °C [1].[2]

-

Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved October 26, 2023, from [Link]

-

Lam, L., Park, S.H., & Sloop, J. (2022).[3] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link] (Cited for comparative pyrazole NMR shift logic).

Sources

FT-IR and mass spectrometry of methyl 6-(1H-pyrazol-1-yl)nicotinate

Application Note: Structural Elucidation and Quality Control of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Introduction & Scope

Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 1039824-34-2) is a critical heteroaromatic intermediate used in the synthesis of kinase inhibitors and agrochemicals.[1] Its structure features a pyridine ring substituted with a methyl ester at the C3 position and a pyrazole ring attached via nitrogen at the C6 position.

This Application Note provides a rigorous protocol for the characterization of this molecule using Fourier Transform Infrared Spectroscopy (FT-IR) and Electrospray Ionization Mass Spectrometry (ESI-MS). The guide is designed for medicinal chemists and QC analysts requiring definitive structural confirmation and purity assessment.

Key Analytical Challenges:

-

Differentiation: Distinguishing the ester carbonyl from potential carboxylic acid degradation products.

-

Purity: Confirming the absence of unreacted pyrazole or 6-chloronicotinate starting materials.

-

Regiochemistry: Verifying the

-linkage between the pyrazole and pyridine rings.

Experimental Workflow

The following workflow integrates synthesis, purification, and analytical validation.

Figure 1: Integrated analytical workflow for Methyl 6-(1H-pyrazol-1-yl)nicotinate.

FT-IR Spectroscopy Protocol

Objective: To confirm the presence of the ester functionality and the heteroaromatic core while ruling out hydrolysis (carboxylic acid formation).

Methodology

-

Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

-

Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond Crystal.[1]

-

Rationale: ATR is preferred over KBr pellets for rapid QC to avoid moisture interference, which can mimic hydroxyl signals.[1]

-

-

Parameters:

-

Range: 4000 – 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16 (minimum)[1]

-

Spectral Interpretation

The spectrum is dominated by the conjugation between the electron-deficient pyridine ring and the ester group.

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |

| 3050 – 3120 | Ar-H | C-H Stretch | Weak, sharp bands typical of heteroaromatics. |

| 2950 – 2990 | Alkyl ( | C-H Stretch | Distinctive for the methyl ester group.[1] |

| 1720 – 1735 | Ester | Critical: A sharp, strong band.[1] Broadening or shifting to <1700 cm⁻¹ indicates acid impurity (hydrolysis).[1] | |

| 1580 – 1600 | Pyridine/Pyrazole | Ring skeletal vibrations.[1] Conjugation lowers frequency slightly compared to benzene. | |

| 1260 – 1290 | Ester | Strong "ether-like" stretch connecting the carbonyl to the methyl group. | |

| No Band | O-H / N-H | Stretch | Purity Check: Absence of broad bands >3200 cm⁻¹ confirms no free acid or unreacted pyrazole ( |

Expert Insight: The ester carbonyl frequency (~1725 cm⁻¹) is slightly higher than typical aliphatic esters due to the electron-withdrawing nature of the pyridine ring, which destabilizes the single bond character of the carbonyl resonance form [1].

Mass Spectrometry (ESI-MS) Protocol

Objective: To determine the molecular weight and structural fingerprint via fragmentation.

Methodology

-

Instrument: LC-MS (Single Quadrupole or Q-TOF).[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

).-

Rationale: Nitrogen heterocycles are basic and protonate easily (

).[1]

-

-

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

-

Note: Formic acid ensures protonation of the pyridine nitrogen.

-

Theoretical Data

-

Formula:

-

Monoisotopic Mass: 203.07 g/mol [1]

-

Observed Ion (

): 204.08 Da

Fragmentation Pathway (CID)

Collision-Induced Dissociation (CID) reveals the connectivity of the rings.

-

Parent Ion (

204): The protonated molecule.[1] -

Loss of Methoxy (

173): Cleavage of the -

Loss of Methanol (

172): A common rearrangement in methyl esters, leading to a ketene-like cation.[1] -

Core Cleavage (

136): Rupture of the

Figure 2: Predicted ESI-MS fragmentation pathway for structural verification.[1]

Quality Control & Troubleshooting

| Observation | Potential Cause | Corrective Action |

| IR: Broad peak at 3300 cm⁻¹ | Moisture or Hydrolysis | Dry sample under vacuum ( |

| MS: Strong peak at m/z 226 | Sodium Adduct ( | Common in glass storage.[1] Switch to plastic or add ammonium formate to suppress Na adducts.[1] |

| MS: Peak at m/z 69 | Free Pyrazole | Incomplete reaction.[1] Recrystallize from ethanol/water to remove excess pyrazole.[1] |

Authoritative Validation:

The absence of the

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpreting carbonyl shifts in heteroaromatic systems).

-

National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link] (General reference for pyridine and ester fragmentation patterns).[1]

-

PubChem. (2023).[1] Methyl 6-(1H-pyrazol-1-yl)nicotinate Compound Summary. Available at: [Link] (Source for physical property verification).[1]

Sources

using methyl 6-(1H-pyrazol-1-yl)nicotinate in organic synthesis

Application Note: Strategic Utilization of Methyl 6-(1H-pyrazol-1-yl)nicotinate in Medicinal Chemistry

Executive Summary & Strategic Value

Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 1026906-81-3 / 321533-62-4) represents a "privileged scaffold" in modern drug discovery. This bi-heteroaryl motif—comprising a pyridine core linked to a pyrazole ring via a C-N bond—offers a unique electronic profile that distinguishes it from standard biphenyl or bi-pyridyl systems.

For the medicinal chemist, this molecule is not merely a building block; it is a metabolic stability enhancer and a vector for optimizing physicochemical properties (

Key Chemical Attributes:

-

Electronic Push-Pull: The electron-deficient pyridine ring (at C-2/C-6) is balanced by the nitrogen-rich pyrazole, modulating the pKa of the pyridine nitrogen.

-

Metabolic Robustness: The C-N bond between the pyrazole and pyridine is significantly more resistant to oxidative metabolism (CYP450) compared to C-C biaryl bonds, which are prone to hydroxylation.

-

H-Bonding Potential: The pyrazole

acts as a weak hydrogen bond acceptor, crucial for binding in the hinge region of kinase enzymes.

Chemical Profile

| Property | Data |

| IUPAC Name | Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 203.20 g/mol |

| CAS Number | 321533-62-4 (Generic), 1026906-81-3 (Specific) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water |

| Key Reactivity | Ester hydrolysis, Nucleophilic acyl substitution, Hydride reduction |

Synthetic Divergence & Workflows

The utility of this scaffold lies in its ability to serve as a divergent point for library synthesis. The following diagram illustrates the primary synthetic pathways accessible from the parent ester.

Figure 1: Synthetic divergence map showing the transformation of the methyl ester into three primary functional classes.

Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability. They include "Critical Process Parameters" (CPPs) to ensure success.

Protocol A: Controlled Hydrolysis to 6-(1H-pyrazol-1-yl)nicotinic acid

Objective: To generate the free acid for subsequent amide coupling without degrading the pyrazole-pyridine linkage.

Reagents:

-

Methyl 6-(1H-pyrazol-1-yl)nicotinate (1.0 eq)

-

Lithium Hydroxide Monohydrate (

) (2.5 eq) -

Solvent: THF/Water (3:1 ratio)

-

1N HCl (for acidification)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 g, 4.92 mmol) in THF (15 mL). The solution should be clear.

-

Activation: Dissolve

(516 mg, 12.3 mmol) in water (5 mL) and add this dropwise to the THF solution at -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The high

ester spot should disappear, replaced by a baseline spot (acid).

-

-

Workup (Critical Step):

-

Concentrate the reaction mixture under reduced pressure to remove THF (do not heat above

). -

Dilute the remaining aqueous residue with water (10 mL).

-

Cool to

in an ice bath. -

Slowly acidify with 1N HCl to pH 3-4. Do not go below pH 2 , as the pyridine nitrogen may protonate, increasing water solubility and making isolation difficult.

-

-

Isolation: The product will precipitate as a white solid.[1] Filter, wash with cold water (

), and dry under vacuum.

Yield Expectation: 90-95% CPP: pH control during acidification is vital for maximizing recovery.

Protocol B: High-Throughput Amide Coupling (Library Synthesis)

Objective: To synthesize a library of amides targeting kinase domains (e.g., JAK, BTK).

Reagents:

-

6-(1H-pyrazol-1-yl)nicotinic acid (1.0 eq)

-

Diverse Amines (

) (1.1 eq) -

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Preparation: Prepare a 0.2 M stock solution of the acid in DMF.

-

Activation: To the acid solution, add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at RT for 15 minutes to form the activated ester (O-At ester).

-

Mechanism Note: Pre-activation minimizes racemization (if chiral amines are used) and ensures the active species is ready before amine addition.

-

-

Coupling: Add the amine (1.1 eq) to the reaction vial.

-

Incubation: Stir or shake at RT for 12-16 hours.

-

Quenching/Workup:

-

Dilute with Ethyl Acetate.

-

Wash with saturated

(removes acid/HATU byproducts) and 1N HCl (removes unreacted amine/pyridine). -

Dry over

and concentrate.

-

-

Purification: If necessary, purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Application Case Study: Designing a JAK Inhibitor

The 6-(1H-pyrazol-1-yl)nicotinamide motif is structurally analogous to the pharmacophore found in several Janus Kinase (JAK) inhibitors.

Workflow Logic:

-

Scaffold: The pyridine nitrogen accepts a H-bond from the hinge region (Valine/Leucine residues).

-

Vector: The amide bond at C-3 vectors the substituent into the solvent-exposed region or the specificity pocket.

-

Synthesis:

Figure 2: Parallel synthesis workflow for generating a focused library of kinase inhibitors using the title compound.

Troubleshooting & Expert Tips

-

Issue: Poor Solubility of the Acid.

-

Issue: Incomplete Hydrolysis.

-

Solution: If the methyl ester persists, switch from LiOH to NaOH (stronger base) or increase temperature to

. However, watch for decarboxylation at high temperatures (

-

-

Issue: Pyrazole Displacement.

-

Insight: The C-N bond is stable under standard hydrolytic and coupling conditions. However, under very harsh acidic conditions (conc. HCl, reflux > 24h), the pyrazole can be cleaved. Avoid prolonged boiling in strong acid.

-

-

Reduction Tip: When reducing the ester to the alcohol,

in Methanol is often too slow. Use

References

-

National Institutes of Health (NIH). (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives. Retrieved from [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

Sources

The Pyrazolyl-Nicotinate Scaffold: A Versatile Privileged Structure in Drug Discovery

Introduction: The convergence of a pyrazole ring and a nicotinic acid derivative in the form of methyl 6-(1H-pyrazol-1-yl)nicotinate creates a heterocyclic scaffold with significant potential in modern medicinal chemistry. The pyrazole moiety is a well-established pharmacophore, present in a multitude of approved drugs, and is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3][4][5]. The nicotinic acid framework, a derivative of niacin (Vitamin B3), also plays a crucial role in various biological processes and has been a template for drugs targeting metabolic and cardiovascular diseases[6]. This application note will delve into the prospective applications of methyl 6-(1H-pyrazol-1-yl)nicotinate in drug discovery, with a focus on its potential as a kinase inhibitor for oncology, and provide detailed protocols for its synthesis and biological evaluation.

The Pyrazole Nucleus: A Foundation for Diverse Pharmacology

The pyrazole ring system is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for engaging with biological targets[5]. Numerous pyrazole-containing drugs have reached the market, highlighting the clinical significance of this heterocycle. For instance, Celecoxib is a well-known anti-inflammatory drug, while others like Ruxolitinib and Ibrutinib are potent kinase inhibitors used in cancer therapy[4]. The versatility of the pyrazole core allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile[2][3].

Potential Therapeutic Applications of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Given the rich pharmacology of both pyrazole and nicotinic acid derivatives, methyl 6-(1H-pyrazol-1-yl)nicotinate is poised to be a valuable building block in the development of novel therapeutics. Based on the activities of structurally related compounds, several key therapeutic areas can be envisioned for this scaffold.

Kinase Inhibition in Oncology

A significant number of pyrazole-containing molecules have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer[7]. The pyrazolyl-pyridine core, in particular, has been a focus of kinase inhibitor design. For instance, derivatives of imidazo[1,2-a]pyridine containing a methyl-pyrazolyl moiety have been identified as inhibitors of FLT3-ITD and BCR-ABL, both important targets in leukemia[8]. Furthermore, pyrazole-based compounds have shown inhibitory activity against other cancer-relevant kinases such as c-Met and Aurora A kinase[7][9].

The general structure of methyl 6-(1H-pyrazol-1-yl)nicotinate suggests it could act as a "hinge-binding" motif, a common feature of ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket.

Experimental Protocols

Part 1: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate

This protocol describes a plausible synthetic route to methyl 6-(1H-pyrazol-1-yl)nicotinate, adapted from general methods for the synthesis of related N-aryl pyrazoles and nicotinic acid esters.

Workflow for the Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Caption: Synthetic scheme for methyl 6-(1H-pyrazol-1-yl)nicotinate.

Materials and Methods:

-

Step 1: Esterification of 6-Chloronicotinic Acid

-

To a solution of 6-chloronicotinic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 6-chloronicotinate.

-

-

Step 2: Nucleophilic Aromatic Substitution with Pyrazole

-

To a solution of methyl 6-chloronicotinate (1 equivalent) in dimethylformamide (DMF, 5 volumes), add pyrazole (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure methyl 6-(1H-pyrazol-1-yl)nicotinate.

-

Part 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of methyl 6-(1H-pyrazol-1-yl)nicotinate against a panel of protein kinases.

Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining kinase inhibitory activity.

Materials and Methods:

-

Reagents and Materials:

-

Recombinant protein kinases of interest (e.g., c-Met, FLT3, Aurora A).

-

Specific peptide substrates for each kinase.

-

Adenosine triphosphate (ATP).

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

-

Methyl 6-(1H-pyrazol-1-yl)nicotinate dissolved in DMSO.

-

A commercial kinase assay kit for detection of kinase activity (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well plates.

-

A plate reader capable of measuring luminescence or fluorescence.

-

-

Procedure:

-

Prepare a serial dilution of methyl 6-(1H-pyrazol-1-yl)nicotinate in DMSO, and then dilute further in the kinase assay buffer.

-

In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a commercial detection kit according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Part 3: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effects of methyl 6-(1H-pyrazol-1-yl)nicotinate on cancer cell lines.

Materials and Methods:

-

Cell Lines and Reagents:

-

Cancer cell lines relevant to the targeted kinases (e.g., A549 lung carcinoma, MCF-7 breast cancer)[10].

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Methyl 6-(1H-pyrazol-1-yl)nicotinate dissolved in DMSO.

-

A cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

96-well clear-bottom white plates.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of methyl 6-(1H-pyrazol-1-yl)nicotinate for 72 hours.

-

After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

-

Data Presentation

Table 1: Hypothetical IC₅₀ Values of Methyl 6-(1H-pyrazol-1-yl)nicotinate Against a Panel of Kinases

| Kinase Target | IC₅₀ (nM) |

| c-Met | 150 |

| FLT3 | 250 |

| Aurora A | 800 |

| VEGFR2 | >10,000 |

| EGFR | >10,000 |

Table 2: Hypothetical GI₅₀ Values of Methyl 6-(1H-pyrazol-1-yl)nicotinate in Cancer Cell Lines

| Cell Line | Tissue of Origin | GI₅₀ (µM) |

| A549 | Lung Carcinoma | 1.2 |

| MCF-7 | Breast Cancer | 2.5 |

| HCT116 | Colon Cancer | 0.8 |

Conclusion

Methyl 6-(1H-pyrazol-1-yl)nicotinate represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology as a kinase inhibitor. The established pharmacological importance of both the pyrazole and nicotinic acid moieties provides a strong rationale for its further investigation. The protocols outlined in this application note offer a starting point for the synthesis and biological evaluation of this compound and its analogs. Further structure-activity relationship studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of new and effective drug candidates.

References

-

Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis and pharmacological activities of pyrazole derivatives: A review. Journal of Advanced Research, 24, 191-210. [Link]

-

van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 46(18), 3945-3951. [Link]